![molecular formula C24H18O6 B14350027 3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) CAS No. 96129-22-5](/img/structure/B14350027.png)
3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) typically involves the reaction of naphthalene-2-carboxylic acid derivatives with ethane-1,2-diol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Ethylenedioxy]dipropanoic acid: Similar structure with propanoic acid groups instead of naphthalene rings.
Diethylene glycol di(3-aminopropyl) ether: Contains similar ether linkages but with amine groups and different aromatic structures.
Uniqueness
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is unique due to its combination of naphthalene rings and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
96129-22-5 |
|---|---|
Fórmula molecular |
C24H18O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-[2-(3-carboxynaphthalen-2-yl)oxyethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H18O6/c25-23(26)19-11-15-5-1-3-7-17(15)13-21(19)29-9-10-30-22-14-18-8-4-2-6-16(18)12-20(22)24(27)28/h1-8,11-14H,9-10H2,(H,25,26)(H,27,28) |
Clave InChI |
CTGAVMHCYIJXNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCCOC3=CC4=CC=CC=C4C=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


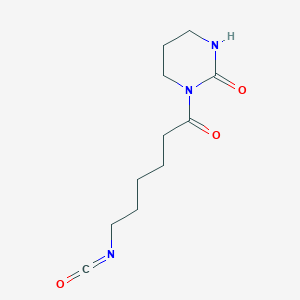

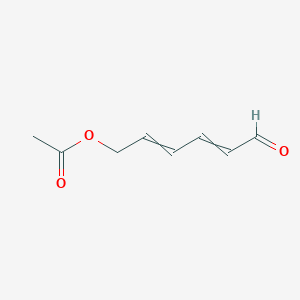
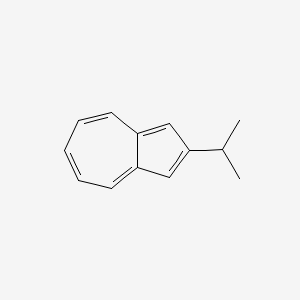
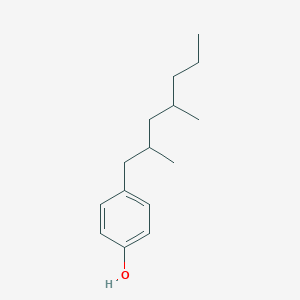
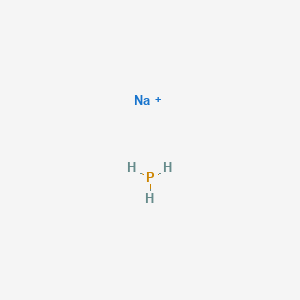
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
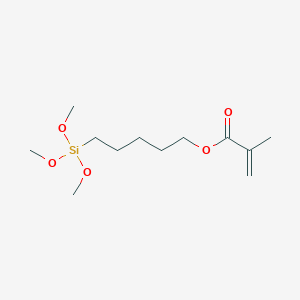
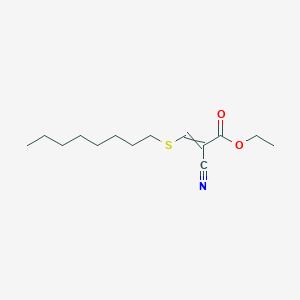
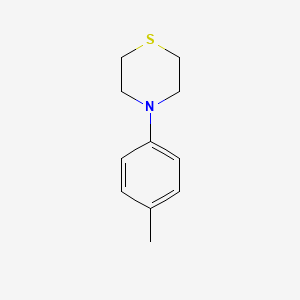
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
